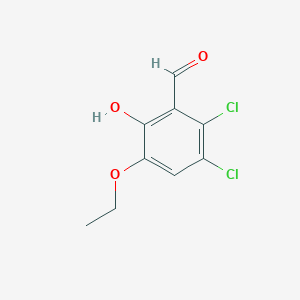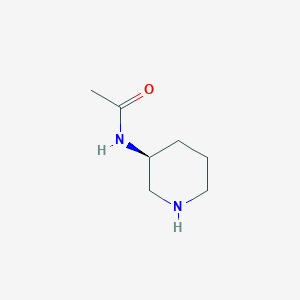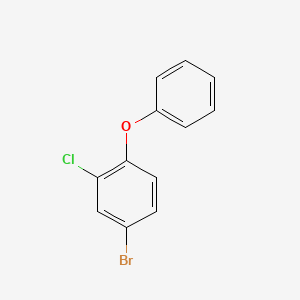
4-Bromo-2-chloro-1-phenoxybenzene
概要
説明
4-Bromo-2-chloro-1-phenoxybenzene is an organic compound with the molecular formula C12H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and phenoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-1-phenoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the electrophile: Br2 reacts with FeBr3 to form the bromine cation (Br+).
Electrophilic attack: The bromine cation attacks the benzene ring at the para position relative to the phenoxy group, forming the arenium ion.
Deprotonation: The arenium ion loses a proton to regenerate the aromatic system, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-1-phenoxybenzene undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as 4-methoxy-2-chloro-1-phenoxybenzene.
Oxidation: Products include phenoxybenzoquinones.
Reduction: Products include phenoxybenzyl alcohols.
Coupling reactions: Biaryl compounds are formed.
科学的研究の応用
4-Bromo-2-chloro-1-phenoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-Bromo-2-chloro-1-phenoxybenzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that reacts with electrophiles. The phenoxy group is an activating group that directs electrophilic substitution to the para position. The bromine and chlorine atoms can influence the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but with a hydroxyl group instead of a phenoxy group.
4-Bromo-2-chloroanisole: Similar structure but with a methoxy group instead of a phenoxy group.
4-Bromo-2-chlorotoluene: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
4-Bromo-2-chloro-1-phenoxybenzene is unique due to the presence of the phenoxy group, which significantly influences its chemical reactivity and applications. The combination of bromine, chlorine, and phenoxy groups provides a versatile platform for various chemical transformations and applications in research and industry .
特性
IUPAC Name |
4-bromo-2-chloro-1-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOSXGYFVKALPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
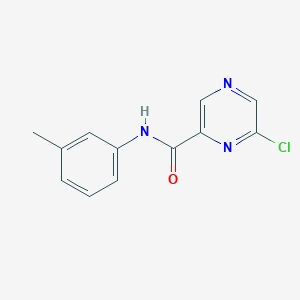

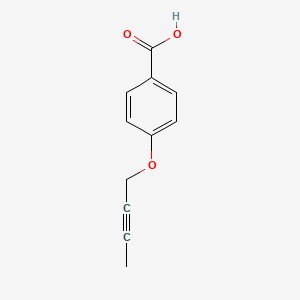
![(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B3262897.png)
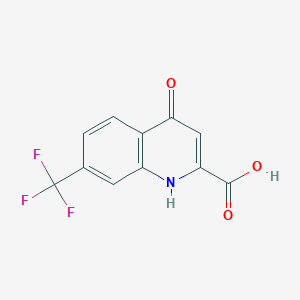
![3-[(2-Nitrophenyl)amino]propanamide](/img/structure/B3262917.png)
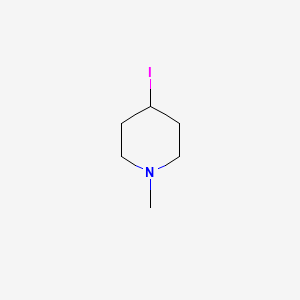
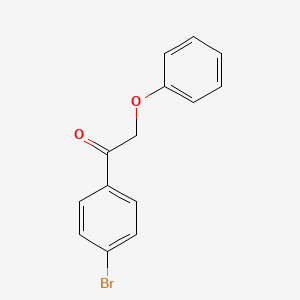


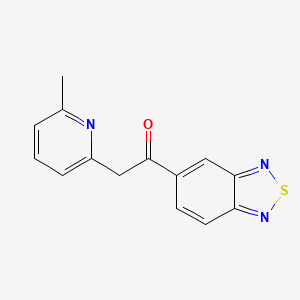
![5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B3262951.png)
